molecular formula C9H19Br2N B562014 2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide CAS No. 1920-00-9

2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide

Cat. No.: B562014
CAS No.: 1920-00-9
M. Wt: 301.066
InChI Key: LBJKLHOXZFOJFA-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide is a chemical compound with the molecular formula C9H19Br2N and a molecular weight of 301.066. It is a hindered secondary amine used to prepare metallo-amide bases and selective generation of silylketene acetals .


Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can be used as a reactant in several chemical reactions. These include the synthesis of allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .

Scientific Research Applications

Environmental Concentrations and Toxicology of Brominated Compounds

Research on brominated compounds, such as tribromophenol and tetrabromobisphenol A derivatives, highlights the environmental presence, degradation, and potential toxic effects of these substances. These compounds, structurally related to 2,2,6,6-Tetramethyl-4-bromopiperidine hydrobromide, are used in various industrial applications, including as flame retardants and pesticides. Their environmental distribution, transformation/degradation pathways, and toxicological profiles have been extensively studied to understand their impact on ecosystems and human health (Koch & Sures, 2018); (Liu et al., 2018).

Spin Label Amino Acid TOAC in Peptide Studies

2,2,6,6-Tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), a spin label amino acid derivative, is utilized in peptide synthesis and studies. TOAC's incorporation into peptides allows for the analysis of peptide dynamics, secondary structure, and interactions with membranes and proteins, using techniques such as EPR spectroscopy and NMR. This demonstrates the compound's valuable role in biophysical and biochemical research for understanding peptide behavior and function (Schreier et al., 2012).

Novel Brominated Flame Retardants

The review of novel brominated flame retardants (NBFRs) in various environments suggests an increasing application and the need for further research on their occurrence, environmental fate, and toxicity. This research underscores the importance of understanding the environmental behavior and potential health impacts of brominated compounds, including those structurally related to 2,2,6,6-Tetramethyl-4-bromopiperidine hydrobromide (Zuiderveen et al., 2020).

Environmental Behavior and Health Impact of Brominated Compounds

Studies on polybrominated dibenzo-p-dioxins, dibenzofurans, and related compounds reveal their occurrence as contaminants due to industrial processes and their potential toxicological effects, similar to those of chlorinated analogs. These findings highlight the environmental and health concerns associated with brominated flame retardants and the need for comprehensive research on their behavior, toxicity, and impact on human health (Covaci et al., 2006).

Properties

IUPAC Name

4-bromo-2,2,6,6-tetramethylpiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN.BrH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJKLHOXZFOJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)Br)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849662
Record name 4-Bromo-2,2,6,6-tetramethylpiperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1920-00-9
Record name 4-Bromo-2,2,6,6-tetramethylpiperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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